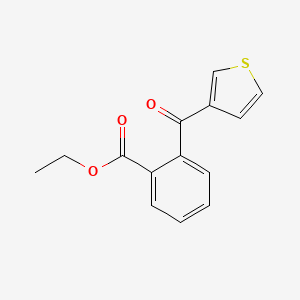

3-(2-Carboethoxybenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Carboethoxybenzoyl)thiophene is a heterocyclic compound belonging to the class of thiophene derivatives.

Métodos De Preparación

The synthesis of 3-(2-Carboethoxybenzoyl)thiophene can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often involve the use of these synthetic routes, optimized for large-scale production.

Análisis De Reacciones Químicas

3-(2-Carboethoxybenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the α-position more readily than at the β-position.

Condensation: The compound can participate in condensation reactions, forming various derivatives.

Aplicaciones Científicas De Investigación

3-(2-Carboethoxybenzoyl)thiophene has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound has potential biological applications due to its structural similarity to biologically active thiophene derivatives.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of 3-(2-Carboethoxybenzoyl)thiophene involves its interaction with various molecular targets and pathways. The thiophene ring system is known to exhibit pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, modulating biological pathways.

Comparación Con Compuestos Similares

3-(2-Carboethoxybenzoyl)thiophene can be compared with other thiophene derivatives such as:

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Benzothiophene derivatives: These compounds exhibit similar biological activities and are used in pharmaceuticals like Raloxifene and Zileuton.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.

Actividad Biológica

3-(2-Carboethoxybenzoyl)thiophene is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to a class of thiophene derivatives, which are known for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- IUPAC Name : Ethyl 2-(thiophene-3-carbonyl)benzoate

- Molecular Formula : C₁₄H₁₂O₃S

- Molecular Weight : 260.31 g/mol

- CAS Number : 904633-30-3

The compound features a thiophene ring system, which is crucial for its biological activity. The presence of the carboethoxy group enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is attributed to its interaction with multiple molecular targets. The thiophene moiety is known to exhibit significant pharmacological properties:

- Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This effect may be mediated through the activation of specific signaling pathways that regulate cell survival and death.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various cell types:

- Cytotoxicity Assays : In a study assessing cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7), the compound demonstrated IC50 values in the micromolar range, indicating significant anti-proliferative effects.

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to an increase in apoptotic cells, suggesting a mechanism involving caspase activation.

In Vivo Studies

Limited in vivo studies have been conducted; however, initial findings suggest:

- Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

- Safety Profile : Preliminary toxicity assessments indicated a favorable safety profile at therapeutic doses.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other thiophene derivatives is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Articaine | Local anesthetic | Sodium channel blockade |

| Benzothiophene derivatives | Anticancer | Inhibition of DNA synthesis |

| 3-(2-Carboxyethyl)thiophene | Antimicrobial | Disruption of bacterial cell wall |

The unique structural features of this compound contribute to its distinct biological profile compared to these compounds.

Case Studies

- Case Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size and weight after treatment over four weeks.

- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties demonstrated that this compound effectively reduced edema in animal models induced by carrageenan.

Propiedades

IUPAC Name |

ethyl 2-(thiophene-3-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)12-6-4-3-5-11(12)13(15)10-7-8-18-9-10/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDFBYVEETWXBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641830 |

Source

|

| Record name | Ethyl 2-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904633-30-3 |

Source

|

| Record name | Ethyl 2-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.